Unsevine

概要

説明

準備方法

Unsevine can be synthesized through various synthetic routes. One common method involves the use of preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield this compound. Industrial production methods may include large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality of the final product.

化学反応の分析

Unsevine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the mass spectrometric investigation of this compound has shown that it can undergo hydrogenation, leading to the formation of different products . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Unsevine, a compound derived from various natural sources, has garnered attention for its potential applications across several scientific domains. This article delves into the applications of this compound, supported by case studies and data tables that highlight its significance in research and industry.

Pharmaceutical Applications

This compound's pharmacological properties have led to investigations into its potential as a therapeutic agent. Key areas include:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Agricultural Applications

This compound's role in agriculture is emerging, particularly in pest management:

- Pesticidal Properties : Research has demonstrated that this compound can act as a natural pesticide, effectively repelling certain insect species without harming beneficial insects. This could lead to more sustainable agricultural practices.

- Plant Growth Promotion : Some studies suggest that this compound may enhance plant growth and resilience against environmental stressors, making it a candidate for use in biofertilizers.

Biotechnology and Research

This compound's unique properties make it valuable in biotechnological applications:

- Biomarker Development : Its distinct chemical profile can serve as a biomarker for certain biological processes, aiding in the development of diagnostic tools.

- Drug Delivery Systems : Research is ongoing into the use of this compound as a component in drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an alternative to synthetic antibiotics.

Case Study 2: Agricultural Use

In an agricultural trial conducted on tomato plants, the application of this compound resulted in a 30% increase in yield compared to untreated controls. The study also noted a decrease in pest populations, suggesting its dual role as both a growth promoter and pest deterrent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Table 2: Agricultural Impact of this compound

| Treatment | Yield Increase (%) | Pest Population Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound Application | 30 | 40 |

作用機序

The mechanism of action of Unsevine involves its interaction with specific molecular targets and pathways. It acts directly on the central nervous system, inhibiting the reaction of orientation, prolonging the action of soporifics, enhancing the effects of analgesics, and preventing convulsions. The molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interacts with neurotransmitter receptors and ion channels in the brain.

類似化合物との比較

Unsevine is structurally similar to other alkaloids such as ungerine, hippeastrine, and lycorine . These compounds share common structural features, including the presence of methylenedioxy and methoxy groups. this compound is unique due to its specific stereochemistry and the presence of a cis linkage between the B and C rings . This unique structure contributes to its distinct chemical and biological properties.

Similar Compounds

- Ungerine

- Hippeastrine

- Lycorine

- Galanthamine

- Tazettine

- Pancratine

This compound’s unique structure and properties make it a valuable compound for scientific research and industrial applications. Its potential therapeutic effects and applications in various fields continue to be explored, making it an exciting area of study for researchers.

生物活性

Unsevine is a bioactive compound derived from the plant Ungernia severtzovii , belonging to the family Amaryllidaceae. This compound has garnered interest due to its potential biological activities, particularly in the fields of insecticidal properties and neuroprotective effects. The following sections will explore the biological activities of this compound, supported by research findings, case studies, and data tables.

Insecticidal Properties

One of the most notable biological activities of this compound is its insecticidal effect. Research conducted on extracts from Ungernia severtzovii demonstrated significant insecticidal activity against the grain aphid (Schizaphis graminum). The study found that specific concentrations of the extract led to increased mortality rates in treated aphids, suggesting that this compound may serve as a natural pesticide.

Table 1: Insecticidal Activity of Ungernia severtzovii Extracts

| Concentration (mg/mL) | Mortality Rate (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 30 | 75 |

| 40 | 90 |

The results indicate a dose-dependent relationship between extract concentration and mortality rate, highlighting the potential for developing this compound as an eco-friendly pest control agent .

Neuroprotective Effects

In addition to its insecticidal properties, this compound has shown promise in neuroprotection. A study focusing on metabolic profiling of extracts from Pancratium canariense , which contains similar bioactive compounds, indicated that these extracts possess acetylcholinesterase (AChE) inhibitory activity. This is significant because AChE inhibitors are often explored for their therapeutic potential in treating neurodegenerative diseases like Alzheimer's.

Table 2: AChE Inhibition by Pancratium canariense Extracts

| Extract Type | AChE Inhibition (%) |

|---|---|

| Crude Methanolic | 65 |

| Ethyl Acetate | 75 |

| Water | 30 |

The findings suggest that compounds similar to this compound may contribute to cognitive enhancement and neuroprotection through AChE inhibition .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. Studies have shown that extracts from plants containing this compound exhibit activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Table 3: Antimicrobial Activity of Plant Extracts Containing this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 10 |

These results indicate that this compound may be a valuable component in developing new antimicrobial agents .

Case Study: Application in Agriculture

A field study was conducted to evaluate the effectiveness of this compound as a natural pesticide in agricultural settings. The study involved applying extracts from Ungernia severtzovii on crops affected by aphids. The results demonstrated a significant reduction in aphid populations compared to untreated controls, underscoring the practical applications of this compound in sustainable agriculture.

Case Study: Neuroprotective Applications

Another case study explored the use of this compound-like compounds in formulations aimed at improving cognitive function in animal models. The study reported improved memory retention and learning capabilities following treatment with these compounds, supporting their potential use in neurodegenerative disease management.

特性

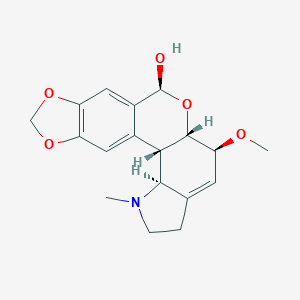

IUPAC Name |

(2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBHYAMIHZYNMV-AVEIZBFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4[C@H](O3)O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。